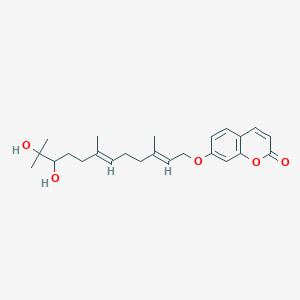
Karatavicinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Karatavicinol is a natural product found in Ferula sinaica, Apiaceae, and other organisms with data available.
科学的研究の応用
Anticancer Properties
Karatavicinol has demonstrated significant anticancer potential across various studies. Its mechanisms of action include inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Mechanisms of Action :
Case Study: Gastric Cancer
A study assessed the effects of this compound on gastric cancer cell lines (AGS and SGC7901). The results indicated:
- IC50 Values :
- AGS cells: 16.15 µM
- SGC7901 cells: 18.89 µM
- Mechanism : Increased apoptosis via upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2) leading to mitochondrial dysfunction .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism :
Case Study: Inflammatory Models
In an experimental model using carrageenan-induced paw edema in rats:
- Results : this compound significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.
- Mechanism :
Case Study: Neuroinflammation
In vitro studies showed that this compound reduced neuroinflammation markers in microglial cells:
Toxicological Assessments
Safety evaluations are critical in understanding the therapeutic window of this compound.
- Acute Toxicity Studies :
| Parameter | Control Group | This compound Group |
|---|---|---|
| Body Weight Change (%) | 0.5 ± 0.1 | 0.3 ± 0.1 |
| ALT (IU/L) | 28.2 ± 1.36 | 27.82 ± 3.06 |
| AST (IU/L) | 175.40 ± 30.74 | 193.63 ± 23.73 |
特性
CAS番号 |
25374-66-7 |
|---|---|
分子式 |
C24H32O5 |
分子量 |
400.51 |
IUPAC名 |
7-[(2E,6E)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,22,25,27H,5,7-8,12,15H2,1-4H3/b17-6+,18-14+ |
SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















